molecular formula C22H26N4O3 B2813671 N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235005-25-0

N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2813671
CAS RN: 1235005-25-0
M. Wt: 394.475
InChI Key: JRCJQTAKYDZQFQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Rearrangement

    The compound's synthesis involves a novel one-pot approach from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. This method provides a high-yielding, operationally simple way to produce anthranilic acid derivatives and oxalamides, signifying its utility in organic synthesis (Mamedov et al., 2016).

  • Electrochemical Studies

    Novel Mannich bases bearing the pyrazolone moiety, synthesized by a Mannich reaction involving a compound similar in structure to N1-(2-cyanophenyl)-N2-((1-[(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide, were studied for their electrochemical behavior. The compounds demonstrated significant electrochemical properties, suggesting potential applications in various chemical and pharmaceutical processes (Naik et al., 2013).

Pharmacological Applications

  • Role in Orexin Receptor Mechanisms

    In the context of binge eating in female rats, compounds structurally similar to N1-(2-cyanophenyl)-N2-((1-[(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide have shown selective antagonism at Orexin-1 receptors (OX1R). This suggests the compound's potential involvement in the modulation of feeding, arousal, stress, and drug abuse mechanisms, providing insights into new pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

  • Antidepressant and Antianxiety Activities

    Compounds with structural features resembling N1-(2-cyanophenyl)-N2-((1-[(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide have been evaluated for antidepressant and antianxiety activities. These studies revealed significant reductions in immobility times and notable antianxiety activity, indicating the compound's potential therapeutic use in treating mood disorders (Kumar et al., 2017).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-11-19(16(2)29-15)14-26-9-7-17(8-10-26)13-24-21(27)22(28)25-20-6-4-3-5-18(20)12-23/h3-6,11,17H,7-10,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCJQTAKYDZQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

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